N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
Description
N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c21-18-6-2-1-5-17(18)14-23-11-8-16(9-12-23)13-22-19(25)15-24-10-4-3-7-20(24)26/h1-2,5-6,16H,3-4,7-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGGABBMFYMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a chlorophenyl halide and a strong nucleophile.
Attachment of the Acetamide Moiety: The final step involves the attachment of the acetamide group. This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into the development of new drugs and therapeutic strategies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
- N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
- N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
Uniqueness
N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
